molecular formula C15H10O4 B183487 5,6-Dihydroxyflavone CAS No. 6665-66-3

5,6-Dihydroxyflavone

Cat. No. B183487
CAS RN: 6665-66-3
M. Wt: 254.24 g/mol
InChI Key: AGZAGADSYIYYCT-UHFFFAOYSA-N
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Description

5,6-Dihydroxyflavone is a type of flavone, a class of flavonoids . Flavonoids are known for their various biological activities, including antioxidant, anti-inflammatory, and neuroprotective effects .


Synthesis Analysis

The synthesis of 5,6-Dihydroxyflavone has been carried out via several stages, including 2:6-dihydroxyacetophenone, 2-hydroxy-6-methoxyacetophenone, 2:5-dihydroxy-6-methoxyacetophenone, 2-hydroxy-5:6-dimethoxyacetophenone, 2-benzoyloxy-5:6-di-methoxyacetophenone, and 2-hydroxy-5:6-dimethoxydibenzoylmethane .


Molecular Structure Analysis

The molecular formula of 5,6-Dihydroxyflavone is C15H10O4 . The InChIKey is AGZAGADSYIYYCT-UHFFFAOYSA-N . The molecular weight is 254.24 g/mol .


Chemical Reactions Analysis

5,6-Dihydroxyflavone has been found to be involved in various chemical reactions. For instance, it has been shown to be oxidized by several P450 enzymes and human liver microsomes .


Physical And Chemical Properties Analysis

5,6-Dihydroxyflavone has a molecular weight of 254.24 g/mol . Its exact mass and monoisotopic mass are 254.05790880 g/mol . It has a topological polar surface area of 66.8 Ų .

Scientific Research Applications

1. Nanocarrier Design in Biomedical Applications

  • Application Summary: Flavones such as 5,6,7-trihydroxyflavone (baicalein) are used in the design of nanocarriers to improve the bioavailability of molecules with pharmacological potential . The physicochemical properties of nanocarriers and the possible mechanisms of covalent and non-covalent interaction between nanoparticles (NPs) and drugs are essential for this design .
  • Methods of Application: The inclusion of poly (lactic-co-glycolic acid)] (PLGA) in both liposome and NP processing increases the size and entrapment efficiency .
  • Results/Outcomes: The parameters of characterization of some NPs of these flavones, such as size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and % release/time, utilized in biomedical applications were analyzed .

2. Traditional Chinese Medicine

  • Application Summary: Baicalin (7-D-glucuronic acid-5,6-dihydroxyflavone) is a natural flavonoid extracted from the roots of Scutellaria baicalensis, a plant used in traditional Chinese medicine . It has various pharmacological activities, such as antioxidant, anti-inflammatory, anticancer, antibacterial, and anti-apoptotic ones .
  • Methods of Application: The most effective methods for its extraction and detection are being developed. Liquid chromatography alone or together with mass spectrometry is the most commonly used method for the determination of baicalin .
  • Results/Outcomes: Recently, new electrochemical methods have been established, e.g., biosensors with fluorescence, which have better detection limits, sensitivity, and selectivity .

3. Nanomedicine

  • Application Summary: Flavones such as 7,8-dihydroxyflavone (tropoflavin), 5,6,7-trihydroxyflavone (baicalein), and 4′,5,7-trihydroxyflavone (apigenin) are used in nanomedicine . They are important for their presence in natural products and for their pharmacological applications .
  • Methods of Application: The inclusion of poly (lactic-co-glycolic acid)] (PLGA) in both liposome and nanoparticle processing increases the size and entrapment efficiency .
  • Results/Outcomes: The parameters of characterization of some nanoparticles of these flavones, such as size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and % release/time, utilized in biomedical applications were analyzed .

4. Cancer Treatment

  • Methods of Application: Nanomaterials of noble metals with unique size, shape, and composition are used to improve the functionality of chrysin in personalized cancer nanomedicine .
  • Results/Outcomes: The use of nanomaterials has improved the solubility and bioavailability of chrysin, making it a more effective treatment for various types of cancer .

5. Organic Nanoparticles

  • Methods of Application: The inclusion of poly (lactic-co-glycolic acid)] (PLGA) in both liposome and nanoparticle processing increases the size and entrapment efficiency .
  • Results/Outcomes: The parameters of characterization of some nanoparticles of these flavones, such as size, polydispersity index (PDI), zeta potential, encapsulation efficiency (EE), and % release/time, utilized in biomedical applications were analyzed .

6. Personalized Cancer Nanomedicine

  • Methods of Application: Nanomaterials of noble metals with unique size, shape, and composition are used to improve the functionality of chrysin in personalized cancer nanomedicine .
  • Results/Outcomes: The use of nanomaterials has improved the solubility and bioavailability of chrysin, making it a more effective treatment for various types of cancer .

Safety And Hazards

5,6-Dihydroxyflavone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

5,6-dihydroxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O4/c16-10-6-7-12-14(15(10)18)11(17)8-13(19-12)9-4-2-1-3-5-9/h1-8,16,18H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGZAGADSYIYYCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80559248
Record name 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dihydroxyflavone

CAS RN

6665-66-3
Record name 5,6-Dihydroxy-2-phenyl-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80559248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
390
Citations
W Baker - Journal of the Chemical Society (Resumed), 1939 - pubs.rsc.org
… of the supposed 5 : 6-dihydroxyflavone regenerates 5 : 6-… is correctly represented as 5 : 6-dihydroxyflavone (VI) are : (1) it … solution, and hence 5 : 6-dihydroxyflavone might be expected …
Number of citations: 26 pubs.rsc.org
NW Baylor, T Fu, YD Yan… - Journal of Infectious …, 1992 - academic.oup.com
The ability of baicalin (7-g1ucuronic acid, 5,6-dihydroxyflavone), a flavonoid compound purified from the Chinese medicinal herb, Scutellaria baicalensis georgi, to inhibit human T cell …
Number of citations: 93 academic.oup.com
W Baker - Journal of the Chemical Society (Resumed), 1934 - pubs.rsc.org
THE author has carried out experiments with the object of preparing derivatives of vicinal tetrahydroxybenzene (J., 1931, 2542; 1932, 2876; this vol., p. 168l), and the synthesis of 6: 6-…
Number of citations: 5 pubs.rsc.org
RN Iyer, K Venkataraman - Proceedings of the Indian Academy of …, 1953 - Springer
… THE coupling of 6-hydroxyflavone with diazotized aniline in the 5-position has been used for the synthesis of 5 : 6-dihydroxyflavone, 1 and the behaviour of 5-hydroxyflavone and its …
Number of citations: 6 link.springer.com
RN Iyer, K Venkataraman - Proceedings of the Indian Academy of …, 1946 - Springer
… While the properties of our dihydroxyflavone agree with those recorded for 5 : 6-dihydroxyflavone, the following table gives a comparison of the properties of 5: 6-dihydroxyflavone 6 and …
Number of citations: 2 link.springer.com
X Liu, Q Qi, G Xiao, J Li, HR Luo, K Ye - Pharmacology, 2013 - karger.com
7, 8-Dihydroxyflavone (7, 8-DHF) acts as a TrkB receptor-specific agonist. It mimics the physiological actions of brain-derived neurotrophic factor (BDNF) and demonstrates remarkable …
Number of citations: 78 karger.com
H Gao, J Nishida, S Saito, J Kawabata - Molecules, 2007 - mdpi.com
Baicalein (1), 6-hydroxyapigenin (6), 6-hydroxygalangin (13) and 6-hydroxy-kaempferol (14), which are naturally occurring flavonoids from a set of 14 hydroxy-flavones tested, exhibited …
Number of citations: 71 www.mdpi.com
ZM Weng, GB Ge, TY Dou, P Wang, PK Liu, XH Tian… - Bioorganic …, 2018 - Elsevier
Human carboxylesterases (hCEs) are key enzymes from the serine hydrolase superfamily. Among all identified hCEs, human carboxylesterase 2 (hCE2) plays crucial roles in the …
Number of citations: 62 www.sciencedirect.com
S Umamaheswari, KSS Sangeetha - Journal of clinical and …, 2015 - ncbi.nlm.nih.gov
Background The mechanism of inflammation is attributed, to release of reactive oxygen species from activated neutrophils and macrophages. Over production of reactive oxygen …
Number of citations: 10 www.ncbi.nlm.nih.gov
W Baker, NC Brown, JA Scott - Journal of the Chemical Society …, 1939 - pubs.rsc.org
… (VIII), and not 5 : 6-dihydroxyflavone (VII) as previously believed. … acid causes rearrangement to 5 : 6-dihydroxyflavone (VII) . … 956) described the synthesis of 5 : 6-dihydroxyflavone (VII), …
Number of citations: 11 pubs.rsc.org

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